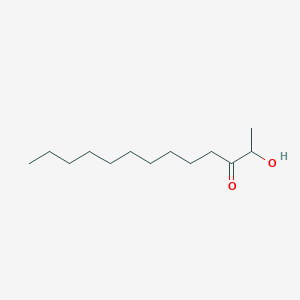
2-Hydroxytridecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytridecan-3-one is a chemical compound known for its role in quorum sensing, a process of bacterial communication. It is a type of hydroxyketone and is often studied for its involvement in various biological processes, particularly in marine bacteria like Vibrio cholerae .
Métodos De Preparación
The synthesis of 2-Hydroxytridecan-3-one typically involves the enzyme CqsA, which catalyzes the reaction between (S)-2-aminobutyrate and decanoyl coenzyme A to produce 3-aminotridecan-4-one. This intermediate is then converted to this compound through a series of enzymatic reactions .
Análisis De Reacciones Químicas
2-Hydroxytridecan-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include ketones, alcohols, and substituted hydroxyketones .
Aplicaciones Científicas De Investigación
2-Hydroxytridecan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study hydroxyketone reactions and mechanisms.
Industry: It is studied for its potential use in developing biosensors and biofilm inhibitors.
Mecanismo De Acción
The mechanism of action of 2-Hydroxytridecan-3-one involves its role as a quorum sensing signal molecule. It is synthesized by the enzyme CqsA and detected by the receptor CqsS. This interaction regulates gene expression related to biofilm formation, virulence, and other communal behaviors in bacteria . The molecular targets include various genes involved in these processes, and the pathways often involve signal transduction mechanisms .
Comparación Con Compuestos Similares
2-Hydroxytridecan-3-one is similar to other quorum sensing molecules like:
3-Hydroxyundecan-4-one: Another hydroxyketone involved in quorum sensing in different bacterial species.
Compared to these compounds, this compound is unique in its specific role in Vibrio cholerae and its distinct synthesis pathway involving CqsA .
Propiedades
Número CAS |
62763-34-2 |
|---|---|
Fórmula molecular |
C13H26O2 |
Peso molecular |
214.34 g/mol |
Nombre IUPAC |
2-hydroxytridecan-3-one |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-13(15)12(2)14/h12,14H,3-11H2,1-2H3 |
Clave InChI |
NZRIHHYDYXAJHC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















